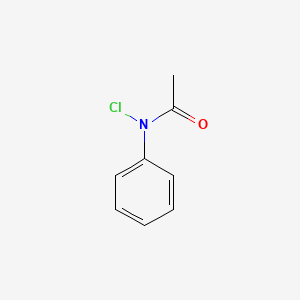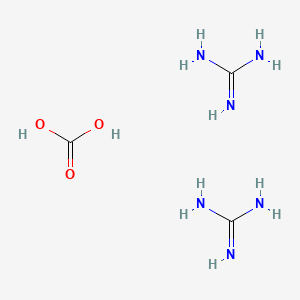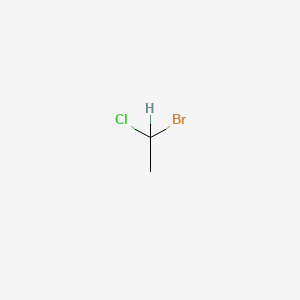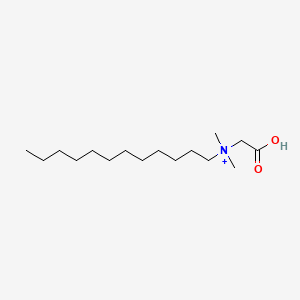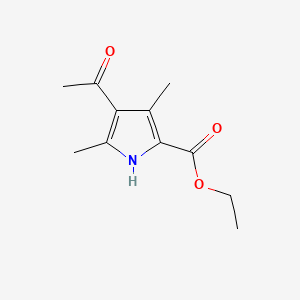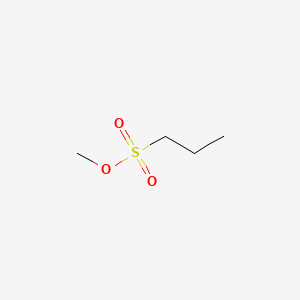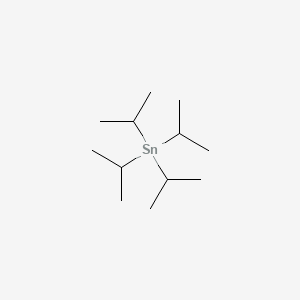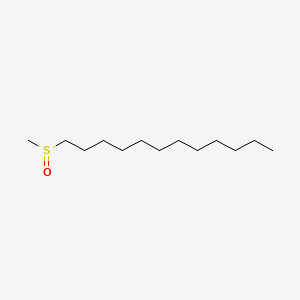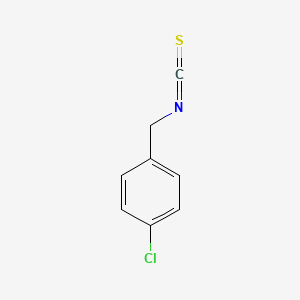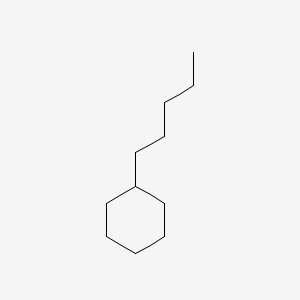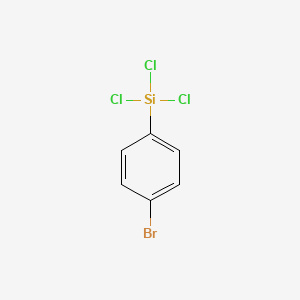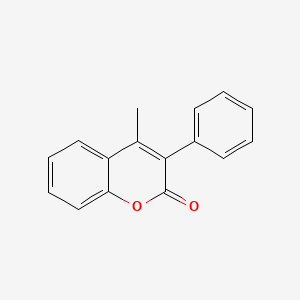
4-Methyl-3-phenylcoumarin
説明
4-Methyl-3-phenylcoumarin is a chemical compound with the empirical formula C16H12O2 . It has a molecular weight of 236.27 . The compound is used in various fields of research .
Physical And Chemical Properties Analysis
This compound has a melting point of 156-158 °C (lit.) . Its density, boiling point, and other physical and chemical properties are not explicitly mentioned in the search results.
科学的研究の応用
Anti-proliferative Effects and Mechanisms A study focused on a novel copper(II) complex, [Cu(4-Mecdoa)(phen)(2)], derived from 4-Methyl-3-phenylcoumarin, demonstrated significant anti-proliferative effects on human malignant cancer cells. This compound was found to be more potent than cisplatin, a commonly used chemotherapy drug, and exhibited its effects through mechanisms that involve altering cell cycle progression and inducing apoptotic and/or necrotic cell death (Thati et al., 2007).
Uncoupling Activity in Biological Systems Research on 4-Phenylcoumarins derived from natural sources and their semi-synthetic derivatives revealed uncoupling activity in spinach chloroplasts, affecting ATP synthesis and proton uptake. These findings suggest potential applications in studying mitochondrial function and energy metabolism (Calera et al., 1996).
Synthetic Applications The synthesis of 4-arylcoumarins through Cu-catalyzed hydroarylation with arylboronic acids demonstrates the utility of this compound in organic synthesis, leading to the production of biologically active compounds and potential drug candidates (Yamamoto & Kirai, 2008).
Medicinal Chemistry and Drug Design A comprehensive review on 3-Phenylcoumarins, including this compound, highlighted their importance in medicinal chemistry. These compounds have been utilized in the design of new drug candidates due to their diverse pharmacological properties, offering insights into natural origin, synthetic procedures, and applications (Matos, Uriarte, & Santana, 2021).
Antioxidant Properties Studies on 4-methylcoumarins have shown significant antioxidant properties, suggesting their potential as therapeutic agents in conditions characterized by oxidative stress. These findings provide a basis for further investigation into their roles in preventing or treating diseases associated with free radical damage (Morabito et al., 2010).
作用機序
Target of Action
Coumarins, the class of compounds to which 4-methyl-3-phenylcoumarin belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property allows coumarins to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Biochemical Pathways
Coumarins, including this compound, can undergo hydroxylation at various positions, mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme system in liver microsomes . This process can lead to the formation of various oxidized metabolites, including epoxides, quinones, and reactive oxygen species .
Pharmacokinetics
Coumarins are known to react with glutathione, a tripeptide composed of cysteine, glycine, and glutamic acid, which may influence their bioavailability .
Result of Action
Coumarins are known for their therapeutic profile and have been studied for their potential in treating various ailments, including cancer, metabolic, and degenerative disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorescence behavior of coumarins, including this compound, can be influenced by the polarity of the microenvironment .
生化学分析
Biochemical Properties
4-Methyl-3-phenylcoumarin plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, this compound can bind to proteins, altering their conformation and function. These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating gene expression, this compound can alter the production of cytokines and other signaling molecules, thereby affecting cellular metabolism and function. This compound’s impact on cell proliferation and apoptosis makes it a candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, the inhibition of cyclooxygenase by this compound reduces the production of pro-inflammatory prostaglandins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of anti-inflammatory and anti-proliferative activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antioxidant properties without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 . These interactions can influence the metabolism of other compounds, potentially leading to drug-drug interactions. The compound’s metabolism also affects its bioavailability and efficacy, making it crucial to understand these pathways for therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding these transport mechanisms is essential for optimizing the delivery of this compound in therapeutic contexts.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its overall function and efficacy.
特性
IUPAC Name |
4-methyl-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)18-16(17)15(11)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPDCTIPWIJXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333003 | |
| Record name | 4-Methyl-3-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23028-23-1 | |
| Record name | 4-Methyl-3-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-3-phenylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 4-methyl-3-phenylcoumarin?
A1: 4-Methyl-3-phenylcoumarins can be synthesized through a thermal condensation reaction. This involves reacting 2'-hydroxyacetophenones with phenylacetic acid in a high-boiling solvent like diphenyl ether. [, , ] This method provides a convenient one-pot synthesis for this class of coumarins.
Q2: Besides the desired coumarin product, are there any other byproducts formed during synthesis?
A2: Yes, alongside 4-methyl-3-phenylcoumarins, the reaction can yield other products, including esters and benzofurans. [] The formation of these byproducts might be influenced by reaction conditions and substituents on the starting materials.
Q3: Has the influence of substituents on the this compound structure been investigated?
A3: While specific Structure-Activity Relationship (SAR) studies are not detailed in the provided abstracts, the research explores the synthesis of a variety of this compound derivatives. [, ] This suggests an interest in understanding how different substituents on the coumarin scaffold may impact its properties and potential biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




